

In-Depth Technical Guide to the Physical and Chemical Properties of Purified Jasminoside

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Compound of Interest

Compound Name: *Jasminoside*

Cat. No.: *B15594184*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of purified **jasminoside**, a naturally occurring iridoid glycoside with significant therapeutic potential. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Jasminoside and its analogues are a class of monoterpenoid glycosides found in various plant species, notably in the genus *Jasminum* and *Gardenia*. The core structure consists of an iridoid aglycone linked to a glucose unit. Variations in the aglycone structure give rise to a variety of **jasminoside** derivatives. The physical and chemical properties of several known **jasminosides** are summarized below.

Property	Jasminoside[1]	Jasminoside S[2]	Jasminoside R[3]	Jasminoside C[4]
Molecular Formula	C26H30O13	C22H36O12	C22H34O12	C16H24O7
Molecular Weight	550.5 g/mol	492.5 g/mol	490.5 g/mol	328.36 g/mol
Appearance	Powder (Typical)	Not specified	Not specified	Not specified
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. [5]	Not specified	Not specified	Not specified
CAS Number	82451-18-1[5]	Not specified	Not specified	Not specified
PubChem CID	101337663[1]	71552547[2]	71552546[3]	Not specified

Spectroscopic Data for Structural Elucidation

The structural characterization of purified **jasminoside** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of **jasminoside**, including the connectivity of atoms and stereochemistry. Both ^1H and ^{13}C NMR are employed.

- ^1H NMR Spectroscopy: Provides information on the number and types of protons in the molecule, as well as their chemical environment and proximity to other protons.
- ^{13}C NMR Spectroscopy: Reveals the number and types of carbon atoms present in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding

environment.

While specific, comprehensive spectral data for all **jasminoside** variants is not readily available in a consolidated format, published literature on the isolation and characterization of new **jasminoside** compounds provides detailed NMR data for each specific structure.^{[5][6][7]} For example, ¹³C NMR data for **Jasminoside** and its isomers can be found in spectral databases.^{[1][4][8]}

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **jasminoside**. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and polar molecules with minimal fragmentation.^[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula.^[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the **jasminoside** molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. Expected characteristic absorption peaks for **jasminosides** would include:

- O-H stretching: A broad band around 3400 cm⁻¹, indicative of the hydroxyl groups on the glucose and aglycone moieties.^[10]
- C-H stretching: Peaks in the region of 2850-3000 cm⁻¹ corresponding to alkane C-H bonds.^[10]
- C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the ester or carboxylic acid groups that may be present in some **jasminoside** derivatives.
- C=C stretching: Peaks in the 1600-1680 cm⁻¹ region, indicating the presence of double bonds in the iridoid ring.^[10]
- C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) arising from the C-O bonds of the glycosidic linkage, alcohols, and esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

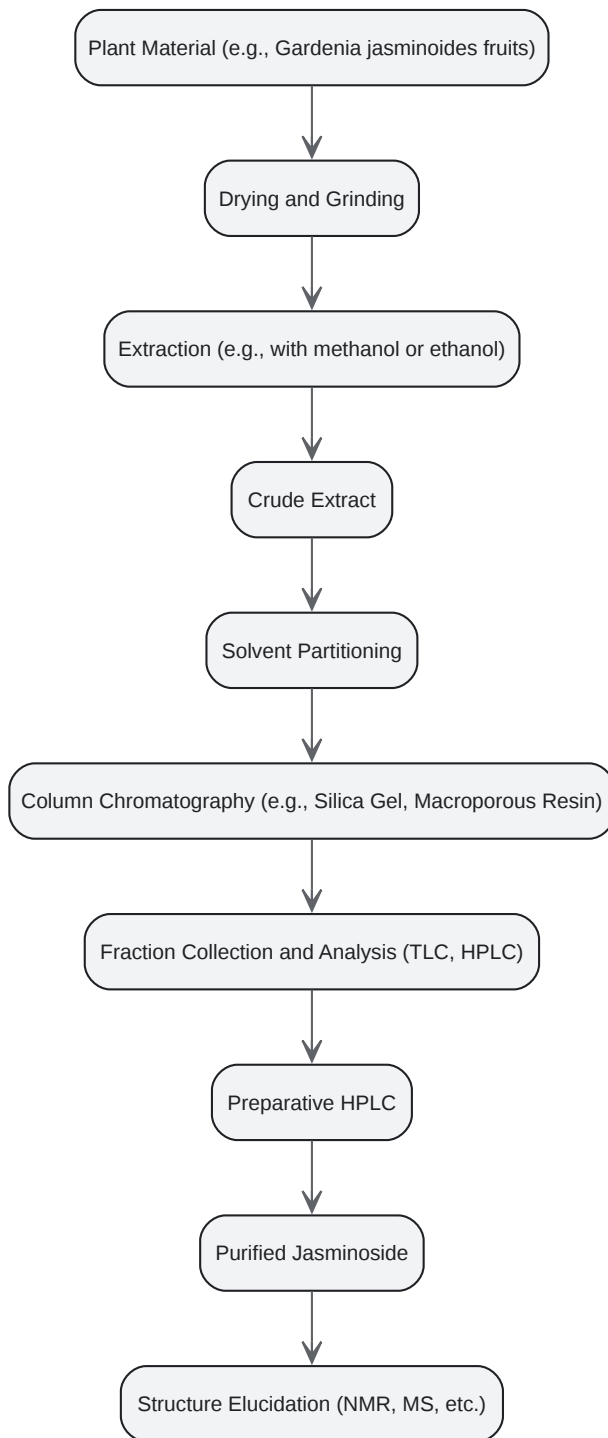
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting chromophores, such as conjugated double bond systems present in the iridoid structure.^{[6][11][12][13]} The position of the maximum absorption (λ_{max}) can aid in the identification and quantification of **jasminoside**.

Experimental Protocols

Isolation and Purification of Jasminoside

The isolation and purification of **jasminoside** from plant material, typically the fruits of *Gardenia jasminoides*, is a multi-step process.^[5] A general workflow is outlined below.

General Workflow for Jasminoside Isolation and Purification



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Caption: General workflow for the isolation and purification of **jasminoside**.

Detailed Methodologies:

- **Extraction:** The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.
- **Fractionation:** The crude extract is often subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.
- **Chromatography:**
 - **Column Chromatography:** The enriched fraction is further purified using column chromatography with stationary phases like silica gel or macroporous resins.
 - **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** This is a highly effective technique for the final purification of **jasminoside** to a high degree of purity.^[14]^[15]^[16]^[17] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

Determination of Solubility

The solubility of purified **jasminoside** in various solvents is a critical parameter for formulation and in vitro/in vivo studies.

General Protocol for Aqueous Solubility Determination:

- **Preparation of Supersaturated Solution:** An excess amount of purified **jasminoside** is added to a known volume of the aqueous solvent (e.g., water, phosphate-buffered saline).
- **Equilibration:** The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The solution is filtered or centrifuged to remove any undissolved solid.
- **Quantification:** The concentration of **jasminoside** in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

It is important to note that iridoid glycosides are generally soluble in water.[\[18\]](#)[\[19\]](#)[\[20\]](#)

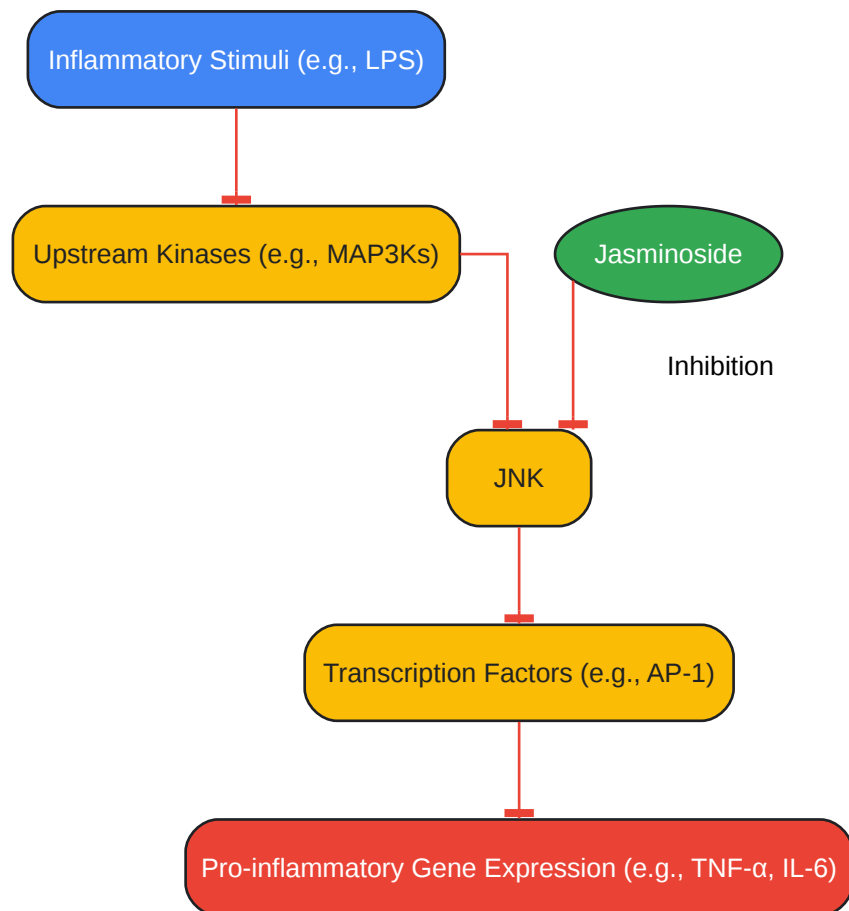
Biological Activity and Signaling Pathways

Jasminoside has been reported to exhibit various biological activities, with anti-inflammatory and antioxidant effects being the most prominent.

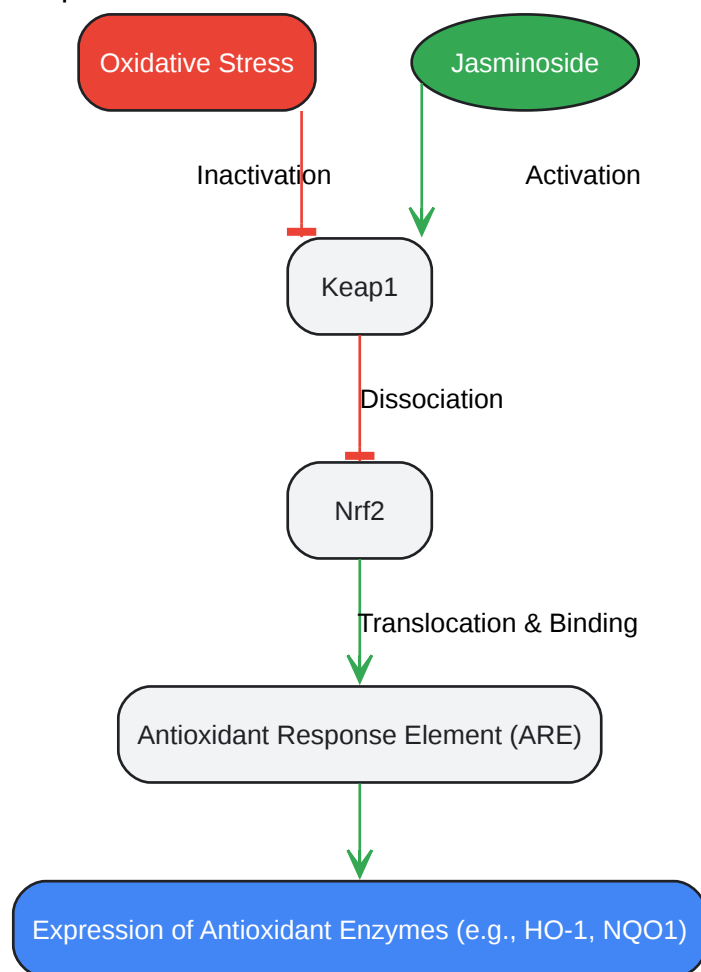
Anti-inflammatory Activity

Jasminoside is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the implicated pathways is the c-Jun N-terminal kinase (JNK) signaling pathway.

Proposed Anti-inflammatory Signaling Pathway of Jasminoside



Proposed Antioxidant Mechanism of Jasminoside



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